molecular formula C13H20N2O2 B593558 Procaine hydrochloride, [3,5-3H] CAS No. 129083-48-3

Procaine hydrochloride, [3,5-3H]

Cat. No.: B593558
CAS No.: 129083-48-3
M. Wt: 240.331
InChI Key: MFDFERRIHVXMIY-PTGCLLIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of procaine hydrochloride involves several steps. One common method starts with p-nitrobenzoic acid and 2-diethylaminoethanol as the primary reactants. These are added to a dimethylbenzene reaction solvent, followed by the addition of dilute hydrochloric acid. Raney nickel is used as a catalyst, and thiourea dioxide serves as a reducing agent . The reaction yields a nitrocaine water solution, which is then subjected to reduction and refining processes to obtain high-purity procaine hydrochloride .

Industrial Production Methods

In industrial settings, the production of procaine hydrochloride involves multi-stage fractional crystallization refining processes to improve reaction yield and product purity. The purity of the final product can reach 98.12-99.06%, with yields of 84.18-86.39% .

Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-3,5-ditritiobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i7T,8T;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBIBCJNVBAKAB-POECPTPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CC(=CC(=C1N)[3H])C(=O)OCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.